(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl
CAS No.:
Cat. No.: VC13621760
Molecular Formula: C7H11Cl2FN2
Molecular Weight: 213.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl2FN2 |
|---|---|
| Molecular Weight | 213.08 g/mol |
| IUPAC Name | (1S)-1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
| Standard InChI Key | MRUXZTBZBWCGOI-XRIGFGBMSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CN=C1)F)N.Cl.Cl |
| SMILES | CC(C1=CC(=CN=C1)F)N.Cl.Cl |
| Canonical SMILES | CC(C1=CC(=CN=C1)F)N.Cl.Cl |
Introduction
(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2HCl is a dihydrochloride salt of the chiral compound (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine. This compound belongs to the pyridine class, featuring a fluorine atom at the 5-position of the pyridine ring and an ethanamine side chain. The presence of the amine group enhances its reactivity and potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine typically involves asymmetric synthesis methods to achieve the desired chirality. The dihydrochloride salt is prepared by reacting the free base with hydrochloric acid, which enhances its stability and solubility in aqueous solutions.
Biological Activity and Applications
This compound is of interest in medicinal chemistry due to its potential therapeutic effects. The fluorine substitution on the pyridine ring can influence its binding affinity to biological targets, such as enzymes and receptors. Research often focuses on its ability to modulate cellular processes relevant to disease treatment.
Safety and Handling
Handling (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2HCl requires caution due to its potential to cause skin and eye irritation and respiratory issues. It is classified under the GHS system with warnings for skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) .
| Hazard | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Category 3 |
Research Findings and Future Directions
Research on (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2HCl is ongoing, with a focus on its therapeutic potential. Studies often compare its binding affinities with similar compounds to elucidate its effectiveness in treating diseases. The compound's unique structural features make it a valuable candidate for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume